molecular formula C20H23N3O7 B14412578 N-Benzoyl-2'-O-oxolan-2-ylcytidine CAS No. 87865-87-0

N-Benzoyl-2'-O-oxolan-2-ylcytidine

Cat. No.: B14412578
CAS No.: 87865-87-0
M. Wt: 417.4 g/mol
InChI Key: KQGIYHYGPNHJCG-RWNSOOOGSA-N
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Description

N-Benzoyl-2’-O-oxolan-2-ylcytidine is a synthetic nucleoside analog, which is structurally related to cytidine This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and an oxolan ring attached to the 2’ oxygen atom of the ribose moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-O-oxolan-2-ylcytidine typically involves the benzoylation of cytidine derivatives. One common method includes the reaction of cytidine with benzoyl chloride in the presence of a base such as pyridine. The oxolan ring can be introduced through a subsequent reaction with an appropriate oxirane derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of N-Benzoyl-2’-O-oxolan-2-ylcytidine may involve large-scale benzoylation and oxolan ring formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-O-oxolan-2-ylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl ketones, while reduction can produce benzoyl alcohols .

Scientific Research Applications

N-Benzoyl-2’-O-oxolan-2-ylcytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-O-oxolan-2-ylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of nucleic acid replication and transcription. This can result in the suppression of viral replication or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-2’-O-oxolan-2-ylcytidine is unique due to the presence of the oxolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoylated nucleosides and enhances its potential as a therapeutic agent .

Properties

CAS No.

87865-87-0

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxolan-2-yloxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C20H23N3O7/c24-11-13-16(25)17(30-15-7-4-10-28-15)19(29-13)23-9-8-14(22-20(23)27)21-18(26)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,19,24-25H,4,7,10-11H2,(H,21,22,26,27)/t13-,15?,16-,17-,19-/m1/s1

InChI Key

KQGIYHYGPNHJCG-RWNSOOOGSA-N

Isomeric SMILES

C1CC(OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1CC(OC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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